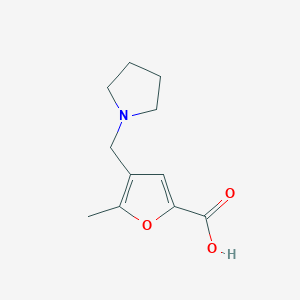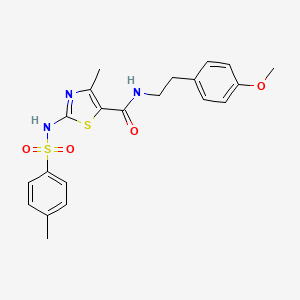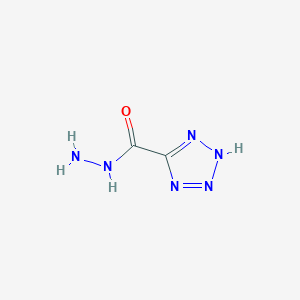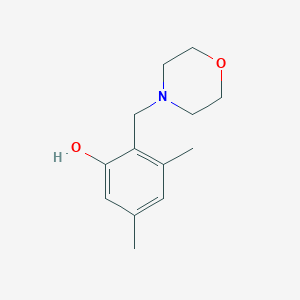![molecular formula C11H13N3O B2467355 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine CAS No. 1260658-94-3](/img/structure/B2467355.png)
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been used in a variety of scientific research applications. One of the most notable uses of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is in the study of serotonin receptors. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to be a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine a valuable tool for investigating the role of this receptor in various biological processes.
In addition to its use in the study of serotonin receptors, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has also been used in the study of other neurotransmitter systems, such as the dopamine and histamine systems. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to be a selective antagonist of the D4 dopamine receptor and the H1 histamine receptor, making it a valuable tool for investigating the role of these receptors in various biological processes.
Mécanisme D'action
The mechanism of action of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to have high affinity for the 5-HT2A, D4, and H1 receptors, which may explain its selective antagonism of these receptors.
Biochemical and Physiological Effects
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of specific receptors, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and histamine. This makes 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine a valuable tool for investigating the role of these neurotransmitters in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine in lab experiments is its selectivity for specific receptors. This allows researchers to investigate the role of these receptors in various biological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is its relatively low potency compared to other receptor antagonists. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine. One area of interest is the development of more potent and selective analogs of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine for use in lab experiments. Another area of interest is the investigation of the role of specific neurotransmitter systems in various psychiatric disorders, such as depression and schizophrenia. Finally, the potential therapeutic applications of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine and its analogs should be explored further, particularly in the treatment of disorders involving serotonin, dopamine, and histamine dysregulation.
Conclusion
In conclusion, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is a valuable tool for investigating the role of specific neurotransmitter systems in various biological processes. Its selectivity for specific receptors and ability to modulate neurotransmitter release make it a valuable tool for scientific research. While there are limitations to its use, the potential future directions for research involving 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine are promising, and further investigation of this compound is warranted.
Méthodes De Synthèse
The synthesis of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine involves several steps. First, 3-bromoanisole is reacted with methylhydrazine to form 1-methyl-3-(methoxyamino)benzene. This intermediate is then reacted with 3-methylpyrazole to form 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine. The final product is obtained through purification and recrystallization.
Propriétés
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-10(13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALOUGEOMDRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)



![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)
![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)


![Ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467294.png)
